Allyl 2-methylbutyrate
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Overview
Description
Allyl 2-methylbutyrate: is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of 2-methylbutanoic acid and allyl alcohol. This compound is known for its fruity odor, which makes it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-methylbutyrate can be synthesized through the esterification reaction between 2-methylbutanoic acid and allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-methylbutyrate can undergo oxidation reactions, particularly at the allylic position, leading to the formation of allylic alcohols or aldehydes.
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Allyl 2-methylbutanol.
Substitution: Allyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Allyl 2-methylbutyrate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the allylic position makes it a versatile intermediate in various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biochemical pathways in cells .
Industry: The compound is widely used in the flavor and fragrance industry due to its pleasant fruity odor. It is used in the formulation of perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of allyl 2-methylbutyrate involves its interaction with cellular components through its ester and allylic functional groups. The ester group can undergo hydrolysis to release 2-methylbutanoic acid and allyl alcohol, which can further participate in biochemical reactions. The allylic position allows for various chemical modifications, making it a versatile compound in chemical biology .
Comparison with Similar Compounds
Allyl hexanoate: Known for its pineapple-like odor.
Methyl butyrate: Has a fruity odor resembling apples or pineapples.
Ethyl butanoate: Known for its banana-like odor.
Uniqueness: Allyl 2-methylbutyrate is unique due to its specific combination of the allyl and 2-methylbutanoate groups, which confer distinct chemical reactivity and sensory properties. Its ability to undergo various chemical reactions at the allylic position makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
93963-13-4 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
prop-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
ZSPLJXGRHFJQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC=C |
Origin of Product |
United States |
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